Ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride
Overview
Description
Ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride is a chemical compound with the CAS Number: 1236272-33-5 . It has a molecular weight of 251.78 and its IUPAC name is ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17NO2S.ClH/c1-2-13-9(12)8-7-14-10(11-8)5-3-4-6-10;/h8,11H,2-7H2,1H3;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid with a melting point range of 159 - 161 degrees Celsius .Scientific Research Applications
Anticancer Activity
Researchers have synthesized new 1-thia-azaspiro[4.5]decane derivatives, exploring their anticancer activities against various human cancer cell lines. Notably, compounds showed moderate to high inhibition activities against HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma) cell lines, indicating their potential as anticancer agents Flefel et al., 2017. Another study on novel adamantane derivatives, including a compound with the [4‐(Adamantane‐1‐carboxamido)‐3‐oxo‐1‐thia‐4‐azaspiro[4.4]nonan‐2‐yl] structure, demonstrated significant cytotoxicity, especially against A549 lung carcinoma cells, with compound 4a inducing notable apoptosis Turk-Erbul et al., 2021.
Antiviral Properties
N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives carrying an adamantyl moiety were synthesized and tested for their anti-influenza activity. Compounds displayed significant activity against influenza A and B viruses, with one compound in particular acting as a potent fusion inhibitor by preventing the viral hemagglutinin's conformational change Göktaş et al., 2012. Another study on 1-thia-4-azaspiro[4.5]decan-3-one derivatives found several compounds to inhibit human coronavirus 229E replication, underscoring the scaffold's versatility for antiviral drug development Apaydın et al., 2019.
Synthesis Methodologies and Applications
The synthesis and evaluation of these compounds encompass innovative methodologies aimed at enhancing their biological activity and therapeutic potential. For instance, the diversity-oriented synthesis of azaspirocycles demonstrates the creation of functionalized pyrrolidines, piperidines, and azepines, which are critical scaffolds for drug discovery Wipf et al., 2004. Additionally, the construction of multifunctional modules for drug discovery through the synthesis of novel thia/oxa-azaspiro[3.4]octanes highlights the strategic development of structurally diverse and multifunctional spirocycles Li et al., 2013.
Safety And Hazards
The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling . Specific measures in case of mishandling are also provided .
properties
IUPAC Name |
ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S.ClH/c1-2-13-9(12)8-7-14-10(11-8)5-3-4-6-10;/h8,11H,2-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQBXQVPWALXRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CSC2(N1)CCCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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